5-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
CAS No.: 303060-75-5
Cat. No.: VC16101073
Molecular Formula: C25H24N2O4
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303060-75-5 |
|---|---|
| Molecular Formula | C25H24N2O4 |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C25H24N2O4/c1-28-18-11-8-16(9-12-18)20-15-21-19-6-4-5-7-22(19)31-25(27(21)26-20)17-10-13-23(29-2)24(14-17)30-3/h4-14,21,25H,15H2,1-3H3 |
| Standard InChI Key | WXDUNGYJXQGYNK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC(=C(C=C5)OC)OC |
Introduction
Molecular Structure and Chemical Properties
Core Architecture and Substituent Effects
The pyrazolo[1,5-c]benzoxazine scaffold consists of a fused tricyclic system incorporating pyrazole and benzoxazine rings. In 5-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c]benzoxazine, the 3,4-dimethoxyphenyl group at position 5 and the 4-methoxyphenyl group at position 2 introduce steric and electronic modifications that influence reactivity and solubility. Methoxy groups (-OCH₃) act as electron-donating substituents, enhancing aromatic ring electron density and potentially affecting intermolecular interactions .
Table 1: Theoretical Physicochemical Properties
The high logP value suggests significant lipophilicity, aligning with trends observed in structurally related compounds . This property may facilitate blood-brain barrier penetration but could limit aqueous solubility, necessitating formulation strategies for biomedical applications.
Synthetic Pathways and Optimization
Multi-Step Organic Synthesis
While no direct synthesis protocol for this compound is documented, analogous pyrazolo[1,5-c]benzoxazines are typically synthesized via cyclocondensation reactions. A hypothetical route involves:
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Intermediate Preparation: Synthesis of 3,4-dimethoxyphenyl and 4-methoxyphenyl precursors through Friedel-Crafts alkylation or Ullmann coupling.
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Cyclization: Acid- or base-catalyzed cyclization of intermediates in solvents like dichloromethane or ethanol, often employing catalysts such as palladium on carbon.
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) to isolate the target compound.
Industrial-scale production might utilize continuous flow reactors to enhance yield and reduce reaction times.
Applications and Industrial Relevance
Drug Discovery and Development
The compound’s structural complexity positions it as a candidate for:
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Lead Optimization: Serving as a scaffold for derivatization to improve pharmacokinetic properties.
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Targeted Therapies: Potential use in oncology or neurology, pending validation through in vitro and in vivo studies.
Comparative Analysis with Structural Analogs
Key Differentiators
| Compound | Structural Features | Bioactivity Highlights |
|---|---|---|
| Target Compound | 3,4- and 4-methoxy substitutions | Hypothesized kinase inhibition |
| 7,9-Dichloro analog | Dichloro groups at positions 7,9 | Enhanced electrophilic reactivity |
| 9-Bromo analog | Bromine at position 9 | Radiolabeling potential |
The absence of halogens in the target compound may reduce toxicity risks compared to chlorinated or brominated analogs.
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